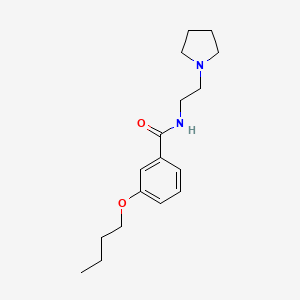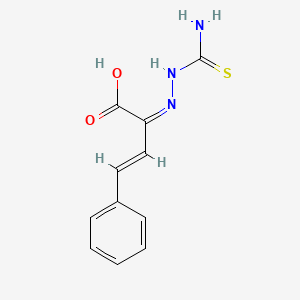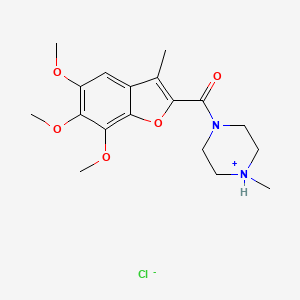
5-Butyl-3-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-methylcyclohex-2-en-1-one: is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a butyl group at the 5-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives. For instance, starting with 3-methylcyclohex-2-en-1-one, a butyl group can be introduced at the 5-position using butyl lithium as a reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Butyl-3-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: The compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their pharmacological properties. These derivatives could serve as lead compounds for the development of new drugs.
Industry: Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural features make it suitable for incorporation into various consumer products.
Mécanisme D'action
The mechanism of action of 5-Butyl-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-2-cyclohexen-1-one: This compound has a similar cyclohexenone structure but with different substituents.
Cyclohexenone: The parent compound without any substituents.
5-tert-Butyl-3-methylcyclohex-2-en-1-one: A similar compound with a tert-butyl group instead of a butyl group.
Uniqueness: 5-Butyl-3-methylcyclohex-2-en-1-one is unique due to the specific positioning of its butyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
5-butyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-6-9(2)7-11(12)8-10/h7,10H,3-6,8H2,1-2H3 |
Clé InChI |
OINGYQSRTGHNQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=CC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)







![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)



